REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[N:3]=1.[CH3:12][O:13][CH2:14][CH2:15][NH2:16]>>[CH3:12][O:13][CH2:14][CH2:15][NH:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[N:3]=1
|
Name
|
|
Quantity
|
656 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
365 μL
|
Type
|
reactant
|
Smiles
|
COCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCNC1=NC(=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 957 mg | |
YIELD: CALCULATEDPERCENTYIELD | 107.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |